molecular formula C29H25N5O3 B2407813 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 921896-87-9

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2407813
CAS No.: 921896-87-9
M. Wt: 491.551
InChI Key: CAOFOXGLOJWDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-methylbenzyl group at position 5 and a xanthene-9-carboxamide moiety at position 1 via an ethyl linker. The pyrazolo-pyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its kinase inhibitory activity . The 2-methylbenzyl substituent may improve metabolic stability compared to bulkier aromatic groups .

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O3/c1-19-8-2-3-9-20(19)17-33-18-31-27-23(29(33)36)16-32-34(27)15-14-30-28(35)26-21-10-4-6-12-24(21)37-25-13-7-5-11-22(25)26/h2-13,16,18,26H,14-15,17H2,1H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOFOXGLOJWDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core and a xanthene moiety. The molecular formula is C19H20N4O2C_{19}H_{20}N_{4}O_{2} with a molecular weight of approximately 336.39 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H20N4O2C_{19}H_{20}N_{4}O_{2}
Molecular Weight336.39 g/mol
IUPAC NameThis compound

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant biological activity primarily through the inhibition of various kinases involved in cell signaling pathways associated with cancer and other diseases. Specifically, this compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anti-proliferative effects against several cancer cell lines. For instance:

  • Anti-proliferative Effects : Compounds derived from this class have shown IC50 values in the low micromolar range against lung (A549) and colon (HCT-116) cancer cell lines, indicating strong cytotoxicity. For example, one study reported an IC50 value of 0.016 µM for a closely related compound against wild-type EGFR .

Apoptotic Induction

Flow cytometric analyses revealed that these compounds can induce apoptosis in cancer cells. Notably, they can alter the BAX/Bcl-2 ratio significantly, promoting apoptotic pathways and leading to increased cell death .

Anticonvulsant Activity

Some studies suggest potential anticonvulsant properties for compounds within this class, indicating their utility in treating neurological disorders alongside cancer .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on EGFR Inhibition : A recent study synthesized various derivatives and evaluated their efficacy as EGFR inhibitors. Compound 12b was noted for its potent inhibitory action with IC50 values significantly lower than standard treatments .
  • Molecular Docking Studies : These studies indicate that the compound binds effectively to the active site of EGFR, suggesting a strong interaction that may lead to effective inhibition .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S and G2/M phases, which is crucial for preventing cancer cell proliferation .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Similarity Analysis : Graph-based comparison methods (e.g., subgraph isomorphism detection) could quantify structural overlap between the target and analogs, aiding in activity prediction .
  • Biological Data: No direct activity data for the target compound is provided. Prioritize in vitro assays (e.g., kinase inhibition) and ADMET profiling to validate hypothesized advantages over analogs.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine and xanthene-carboxamide precursors. Critical steps include coupling the pyrazolo-pyrimidine core with the xanthene moiety via ethyl linkers. Optimization requires:
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates .
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency .
  • Temperature control : Maintain 60–80°C to avoid decomposition of thermally labile intermediates .
    Table 1 : Example reaction optimization using Design of Experiments (DoE) :
FactorLevel 1Level 2Optimal Condition
Temperature (°C)608070
Catalyst (equiv.)1.22.01.5
Reaction Time (h)122418

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., 2-methylbenzyl group) and identifies tautomeric forms .
  • X-ray crystallography : Use SHELX for refinement and ORTEP-3 for visualizing π-stacking interactions between xanthene and pyrimidine rings .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]⁺ = 527.21 vs. calculated 527.22) .

Q. How can researchers design initial biological assays to evaluate therapeutic potential?

  • Methodological Answer : Prioritize targets based on structural analogs (e.g., pyrazolo-pyrimidines as kinase inhibitors). Assay design includes:
  • Enzyme inhibition : Screen against CDK2 or EGFR kinases at 1–10 µM concentrations .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Control compounds : Compare with known inhibitors (e.g., imatinib for kinase activity) to establish baseline efficacy .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., CDK2). Parameterize force fields for the xanthene moiety’s planar rigidity .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and stability in physiological conditions .
    Table 2 : Docking scores vs. experimental IC₅₀ values for kinase targets:
TargetDocking Score (kcal/mol)Experimental IC₅₀ (µM)
CDK2-9.20.8
EGFR-8.72.5

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Purity analysis : Use HPLC-MS to confirm >98% purity; impurities >2% can skew dose-response curves .
  • Cell-line authentication : STR profiling avoids misidentified lines (e.g., contamination with HeLa) .

Q. What strategies improve solubility and bioavailability through structural modification?

  • Methodological Answer :
  • Prodrug design : Introduce phosphate esters on the xanthene hydroxyl group for enhanced aqueous solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the ethyl linker to reduce logP .
  • Co-crystallization : Use sulfonic acid co-formers (e.g., p-toluenesulfonic acid) to stabilize amorphous phases .
    Table 3 : Solubility of derivatives in PBS (pH 7.4):
DerivativeSolubility (mg/mL)LogP
Parent compound0.123.8
Phosphate prodrug5.31.2
PEGylated analog2.72.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.